(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile
CAS No.:
Cat. No.: VC17217912
Molecular Formula: C31H31N3O9S
Molecular Weight: 621.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H31N3O9S |
|---|---|
| Molecular Weight | 621.7 g/mol |
| IUPAC Name | [(1R,2R,3R,11S,12R,14R)-12-cyano-5-hydroxy-6-methoxy-7,21,30-trimethyl-26,27-dioxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl] acetate |
| Standard InChI | InChI=1S/C31H31N3O9S/c1-12-6-15-7-16-17(8-32)34-18-9-40-31(38)19(36)10-44-30(24(34)23(33(16)4)20(15)25(37)26(12)39-5)22-21(18)29-28(41-11-42-29)13(2)27(22)43-14(3)35/h6,16-18,23-24,30,37H,7,9-11H2,1-5H3/t16-,17-,18-,23+,24+,30+/m0/s1 |
| Standard InChI Key | YSERURBZPDTJCX-FJWCZQISSA-N |
| Isomeric SMILES | CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)C#N)COC(=O)C(=O)CS5)OCO7)C)OC(=O)C)C(=C1OC)O |
| Canonical SMILES | CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)C#N)COC(=O)C(=O)CS5)OCO7)C)OC(=O)C)C(=C1OC)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound features a polycyclic framework integrating isoquinoline, benzazocine, and dioxolo motifs. Its stereochemical complexity arises from six chiral centers at positions 6R, 6aR, 7R, 13S, 14R, and 16R . Key functional groups include:
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Acetyloxy moiety at position 5
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Hydroxy and methoxy substituents at positions 8 and 9
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Methyl groups at positions 4, 10, and 23
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Epithiopropanoxymethano bridge linking positions 6 and 16
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Carbonitrile group at position 14
The InChI key InChI=1S/C31H31N3O9S/c1-12-6-15-7-16-17(8-32)34-18-9-40-31(38)19(36)10-44-30(24(34)23(33(16)4)20(15)25(37)26(12)39-5)22-21(18)29-28(41-11-42-29)13(2)27(22)43-14(3)35/h6,16-18,23-24,30,37H,7,9-11H2,1-5H3/t16-,17-,18-,23+,24+,30+/m0/s1 encodes this stereochemistry, enabling precise database referencing.
Nomenclature and Synonyms
Systematic and trivial names for this compound include:
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IUPAC Name: [(1R,2R,3R,11S,12R,14R)-12-cyano-5-hydroxy-6-methoxy-7,21,30-trimethyl-26,27-dioxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.1³,¹¹.0²,¹³.0⁴,⁹.0¹⁵,²³.0¹⁶,²⁰]triaconta-4(9),5,7,15,20,22-hexaen-22-yl] acetate
Synthesis and Pharmaceutical Applications
Role in Trabectedin Production
As a synthetic intermediate, this compound contributes to the assembly of trabectedin (Yondelis®), an FDA-approved chemotherapeutic for soft-tissue sarcoma and ovarian cancer . The epithiopropanoxymethano bridge and carbonitrile group are pivotal for conferring trabectedin’s DNA minor-groove binding and alkylating activities.
Table 1: Key Synthetic Steps Involving This Intermediate
| Step | Reaction Type | Purpose |
|---|---|---|
| 1 | Cyclocondensation | Forms benzazocine core |
| 2 | Epoxide ring-opening with S⁻ | Introduces thioether linkage |
| 3 | Acetylation | Protects hydroxyl group at C5 |
| 4 | Nitrile installation | Positions C14 for downstream coupling |
Structure-Activity Relationships (SAR)
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C14-Carbonitrile: Enhances solubility and directs DNA interaction .
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C8-Hydroxy/C9-Methoxy: Modulates hydrogen bonding with nucleotide bases.
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C23-Methyl: Steric shielding to prevent metabolic oxidation.
Physicochemical Properties
Table 2: Physicochemical Profile
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